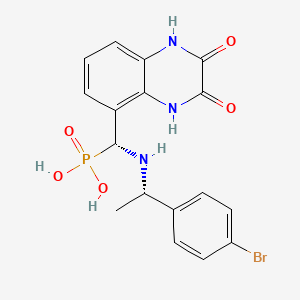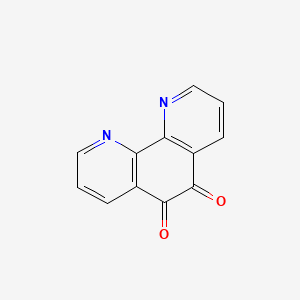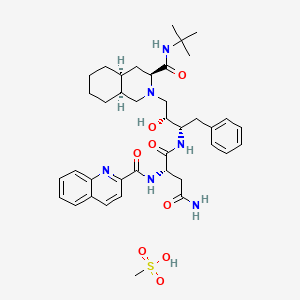
Varenicline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Varenicline Hydrochloride is a prescription medication primarily used for smoking cessation. It is marketed under brand names such as Chantix and Champix. This compound is a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4/beta2 subtype. By binding to these receptors, this compound helps reduce cravings and withdrawal symptoms associated with nicotine addiction .
Mechanism of Action
Target of Action
Varenicline hydrochloride, also known as CP 526555 hydrochloride or Varenicline (Hydrochloride), is a prescription medication used to treat smoking addiction . It is the first approved nicotinic receptor partial agonist . Specifically, varenicline is a partial agonist of the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . In addition, it acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors .
Mode of Action
Varenicline is a partial nicotinic acetylcholine receptor agonist, designed to partially activate this system while displacing nicotine at its sites of action in the brain . It is an alpha-4 beta-2 neuronal nicotinic acetylcholine receptor partial agonist . The drug competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine . It is presumed that this activation eases withdrawal symptoms .
Biochemical Pathways
Varenicline reduces nicotine craving and withdrawal symptoms by relatively selectively modulating dopaminergic function at α4β2* nAChRs . This modulation of dopaminergic function is believed to be the primary biochemical pathway affected by varenicline, leading to its efficacy in smoking cessation .
Pharmacokinetics
Varenicline is almost completely absorbed following oral administration and has high systemic availability . The apparent renal clearance (CL/F) for a 70-kg adolescent was 10A L/h, comparable to that in a 70-kg adult . The estimated varenicline volume of distribution (VIF) was decreased in individuals of small body size, thus predicting a varenicline Cmax 30% greater in low-body-weight subjects than in high-body-weight subjects .
Result of Action
Varenicline has been shown to significantly reduce the levels of inflammatory cytokines such as TNFα, IL-6, and IL-1β via α7nAChRs . It also decreases cell proliferation independently of nAChR and reduces LPS-induced cell migration through α7nAChR .
Action Environment
Environmental factors such as the presence of other medications, patient’s health status, and lifestyle can influence the action, efficacy, and stability of varenicline . Some patients who drink alcohol while taking the drug may become aggressive or black out .
Biochemical Analysis
Biochemical Properties
Varenicline hydrochloride acts as a partial agonist of the alpha4/beta2 nicotinic acetylcholine receptor (α4β2 nAChR), and also on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . It is designed to partially activate this system while displacing nicotine at its sites of action in the brain .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammatory cytokine levels, cell proliferation, and migration rates in a lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 murine macrophage cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with nicotinic acetylcholine receptors. It is a partial agonist of the alpha4/beta2 neuronal nicotinic acetylcholine receptor . This means that it can bind to these receptors and activate them, but not to the same extent as the full agonist, nicotine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to decrease LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via α7nAChRs to a similar level that observed with dexamethasone .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. For example, it has been found to ameliorate ketamine-evoked set-shifting deficits in a ketamine-based model of schizophrenia-like cognitive deficits on the attentional set-shifting task in rats .
Metabolic Pathways
This compound undergoes minimal metabolism, with approximately 92% of the recovered drug-related entity in urine being unchanged Varenicline . Renal elimination of Varenicline is primarily through glomerular filtration along with active tubular secretion possibly via the organic cation transporter, OCT2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Varenicline Hydrochloride involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of a pyrazine derivative with a benzazepine moiety. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is then converted to its hydrochloride salt form for stability and ease of formulation .
Chemical Reactions Analysis
Types of Reactions: Varenicline Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Minor oxidation reactions can occur, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions are less common but can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Varenicline, such as N-oxide and reduced analogs. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .
Scientific Research Applications
Varenicline Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: Research focuses on its effects on neurotransmitter release and receptor binding.
Medicine: Primarily used for smoking cessation, it is also being investigated for its potential in treating other addictions and neuropsychiatric conditions.
Industry: this compound is used in the pharmaceutical industry for the development of smoking cessation aids and related therapies
Comparison with Similar Compounds
Bupropion: Another smoking cessation aid, but it works as a norepinephrine-dopamine reuptake inhibitor.
Nicotine Replacement Therapies (NRT): Includes products like nicotine patches and gum, which provide nicotine to reduce withdrawal symptoms.
Cytisine: A plant-based alkaloid that also acts as a partial agonist at nicotinic receptors.
Uniqueness: Varenicline Hydrochloride is unique in its high selectivity and partial agonist activity at the alpha4/beta2 nicotinic acetylcholine receptors. This selectivity allows it to effectively reduce cravings and withdrawal symptoms with fewer side effects compared to full agonists like nicotine .
Properties
CAS No. |
230615-23-3 |
|---|---|
Molecular Formula |
C13H15Cl2N3 |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |
InChI |
InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;; |
InChI Key |
NZVVYNGXLGJKCW-DRJPZDRJSA-N |
SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
Synonyms |
(6R)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)


![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)




